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Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzothiazole

Cat. No.: B053882 Get Quote

An In-depth Technical Guide to the Core Spectral Data of 2-Amino-4,6-difluorobenzothiazole

Introduction
2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound of significant

interest in medicinal chemistry and materials science.[1] Its structural features, including the

benzothiazole core, an amino group, and two fluorine atoms, make it a valuable building block

in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and

purity assessment are paramount, necessitating a thorough analysis of its spectral data. This

guide provides a detailed overview of the key spectral characteristics of 2-Amino-4,6-
difluorobenzothiazole, intended for researchers, scientists, and professionals in drug

development.

Chemical Structure and Properties:

IUPAC Name: 4,6-difluoro-1,3-benzothiazol-2-amine

CAS Number: 119256-40-5[1][2][3][4]

Molecular Formula: C₇H₄F₂N₂S[1][2][3]

Molecular Weight: 186.18 g/mol [1][2][3]

Appearance: White to tan crystalline powder[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b053882?utm_src=pdf-interest
https://www.benchchem.com/product/b053882?utm_src=pdf-body
https://www.benchchem.com/product/b053882?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.benchchem.com/product/b053882?utm_src=pdf-body
https://www.benchchem.com/product/b053882?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/683337
https://www.fishersci.ca/shop/products/2-amino-4-6-difluorobenzothiazole-97-thermo-scientific/p-7052724
https://www.thermofisher.com/order/catalog/product/H55506.03
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/683337
https://www.fishersci.ca/shop/products/2-amino-4-6-difluorobenzothiazole-97-thermo-scientific/p-7052724
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/683337
https://www.fishersci.ca/shop/products/2-amino-4-6-difluorobenzothiazole-97-thermo-scientific/p-7052724
https://www.myskinrecipes.com/shop/en/benzothiazole-derivatives/118418--2-amino-46-difluorobenzothiazole.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point: 216-220 °C[1][2]

Predicted Spectral Data
While specific experimental spectra for 2-Amino-4,6-difluorobenzothiazole are not widely

published, the following tables summarize the expected spectral data based on the known

properties of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.0 - 7.5 m 2H
Aromatic protons (H-

5, H-7)

~5.0 - 6.0 br s 2H
Amino group protons

(-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~168 C2 (carbon of the C=N bond)

~150-160 (d) C4, C6 (carbons bonded to fluorine)

~135 (d) C7a

~115 (d) C3a

~100-110 (d) C5, C7

Table 3: Predicted ¹⁹F NMR Spectral Data
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Chemical Shift (δ, ppm) Multiplicity Assignment

-110 to -120 m Fluorine at C4

-115 to -125 m Fluorine at C6

Vibrational and Mass Spectrometry Data
Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium-Strong N-H stretching (primary amine)

3000 - 3100 Weak-Medium Aromatic C-H stretching

~1630 Strong N-H bending (scissoring)

1550 - 1600 Medium-Strong
Aromatic C=C stretching, C=N

stretching

1200 - 1300 Strong C-F stretching

~800-900 Strong
Aromatic C-H out-of-plane

bending

~700-800 Medium C-S stretching

Table 5: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

~186 Molecular ion (M⁺)

Fragments Loss of HCN, S, F, NH₂

Experimental Protocols
The acquisition of the spectral data described above follows standardized laboratory

procedures.
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NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5][6]

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Standard parameters are used, with chemical shifts referenced to

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the signals to singlets for

each unique carbon.

¹⁹F NMR: Spectra are acquired with chemical shifts typically referenced to an external

standard like CFCl₃.[7] The large chemical shift range of ¹⁹F NMR provides excellent

signal dispersion.[8][9]

Infrared (IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups within the molecule.[5]

Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small

amount of the compound with potassium bromide and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample

directly on the crystal.[10]

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.
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Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by liquid chromatography (LC-MS).[11]

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.[11]

[12]

Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions

based on their mass-to-charge ratio (m/z), generating a mass spectrum.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

[13]

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, acetonitrile).

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths

(typically 200-800 nm).

Workflow and Data Relationship Visualization
The following diagrams illustrate the general workflow for the characterization of 2-Amino-4,6-
difluorobenzothiazole and the logical relationship between the different spectral techniques.
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Synthesis & Purification
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Caption: Experimental workflow for synthesis and characterization.
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Spectroscopic Techniques
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Caption: Relationship between spectral data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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